Thiol-PEG8-acid
Overview
Description
Thiol-PEG8-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Synthesis Analysis
Thiol-PEG8-acid can be synthesized as a derivative of polyethylene glycol (PEG). The formation of PEG derivatives has been confirmed with HPLC, 1H, and 13C NMR .Molecular Structure Analysis
The molecular formula of Thiol-PEG8-acid is C19H38O10S . Its molecular weight is 458.56 . The SMILES representation is O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCS .Chemical Reactions Analysis
Thiol-PEG8-acid, like other thiols, can participate in a variety of reactions. Thiol-X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon-sulfur bonds . The thiol group in Thiol-PEG8-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces .Physical And Chemical Properties Analysis
Thiol-PEG8-acid has a molecular weight of 458.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 26 . Its exact mass is 458.21856858 g/mol . Its topological polar surface area is 112 Ų .Scientific Research Applications
Drug Development: PROTAC Synthesis
Thiol-PEG8-acid: is utilized as a PROTAC linker in drug development . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to degrade specific proteins within cells. They work by linking an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The thiol group in Thiol-PEG8-acid allows for the attachment of various ligands, making it a critical component in the synthesis of PROTAC molecules.
Bioconjugation: PEGylation of Proteins
In bioconjugation, Thiol-PEG8-acid is used for PEGylation , which is the process of attaching polyethylene glycol (PEG) chains to molecules, particularly proteins . PEGylation can improve the therapeutic properties of proteins, such as increased solubility, reduced immunogenicity, and enhanced stability . The thiol group provides a reactive site for conjugation, allowing for targeted modification of proteins.
Surface Modification: Biotechnology Applications
Thiol-PEG8-acid’s thiol group can easily attach to various surfaces, making it ideal for surface modifications in biotechnology and materials science. It can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility, reduce nonspecific binding, and provide a functional group for further bioconjugation.
Diagnostic Research: Immobilization of Biomolecules
In diagnostic research, Thiol-PEG8-acid is used to immobilize biomolecules on sensor surfaces. The PEG spacer reduces steric hindrance and maintains the activity of the immobilized molecules, which is crucial for the sensitivity and specificity of biosensors .
Chemical Synthesis: Intermediate Compound
Thiol-PEG8-acid serves as an intermediate compound in chemical synthesis. Its PEG spacer can be used to introduce distance or flexibility between functional groups in a synthesized molecule, which can be important for the molecule’s function or interaction with other molecules .
Pharmaceutical Formulation: Solubility Enhancement
The PEG moiety in Thiol-PEG8-acid is known to enhance the water solubility of pharmaceutical compounds. This property is particularly useful in the formulation of drugs that are poorly soluble in water, thereby improving their bioavailability .
Nanotechnology: Functionalization of Nanoparticles
In nanotechnology, Thiol-PEG8-acid is used to functionalize the surface of nanoparticles. This functionalization can provide a ‘stealth’ characteristic to nanoparticles, helping them to evade the immune system and increase circulation time in the body.
Research Tools: Custom Reagent Creation
Researchers use Thiol-PEG8-acid to create custom reagents for specific experimental needs. The compound’s modifiable thiol group and PEG spacer allow for the design of reagents with desired properties, such as specific binding affinity or solubility .
Mechanism of Action
Target of Action
Thiol-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Thiol-PEG8-acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Thiol-PEG8-acid, via PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pegylation of therapeutic molecules, such as in the case of thiol-peg8-acid being part of a protac, is known to improve the pharmacokinetic properties of the molecule . PEGylation can increase solubility, prolong circulation time in the body, and decrease immunogenicity .
Result of Action
The primary result of the action of Thiol-PEG8-acid, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is contributing to disease pathology .
Action Environment
The action of Thiol-PEG8-acid, as part of a PROTAC, can be influenced by various environmental factors. For instance, the presence of the target protein and the E3 ligase in the same cellular compartment is necessary for the PROTAC to function . Additionally, the intracellular concentration of ubiquitin and the activity of the proteasome can also influence the efficacy of the PROTAC .
Future Directions
Thiol-PEG8-acid, as a PEG-based PROTAC linker, has potential applications in the development of new treatments. The field of peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Hydrogels, which can embed biologically active agents in their water-swollen network, are also a promising area for the application of Thiol-PEG8-acid .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJRDAORYSCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584840 | |
Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG8-acid | |
CAS RN |
866889-02-3 | |
Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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